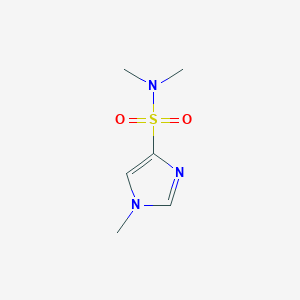

N,N,1-trimethyl-1H-imidazole-4-sulfonamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N,N,1-trimethylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-8(2)12(10,11)6-4-9(3)5-7-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBRVIUJDKONPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n,1 Trimethyl 1h Imidazole 4 Sulfonamide and Its Precursors

Established Synthetic Routes to the Imidazole (B134444) Core and Sulfonamide Moiety

The traditional synthesis of imidazole derivatives and sulfonamides provides a foundational framework for constructing N,N,1-trimethyl-1H-imidazole-4-sulfonamide. These methods often involve multi-step sequences that build the heterocyclic and functional group components.

The assembly of N,N,1-trimethyl-1H-imidazole-4-sulfonamide can be conceptualized through both linear and convergent synthetic strategies. youtube.com

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential transformation of a starting material to the final product. | Straightforward planning. | Lower overall yield, potential for material loss. youtube.com |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | Higher overall yield, increased flexibility, easier purification of intermediates. youtube.com | Requires more complex initial planning. |

A critical aspect of synthesizing N,N,1-trimethyl-1H-imidazole-4-sulfonamide is controlling the regiochemistry of substitution on the imidazole ring. The introduction of the sulfonamide group specifically at the C4 position is paramount. Research on the synthesis of substituted imidazoles has shown that the regioselectivity can be influenced by the nature of the substituents on the nitrogen atoms of the imidazole ring. acs.orgnih.gov For instance, the reaction of allenyl sulfonamides with amines can lead to either 4- or 5-functionalized imidazoles depending on the substituents. acs.orgnih.gov

Directing the sulfonation to the desired position often requires the use of protecting groups or specific reaction conditions. Computational studies have also been employed to understand the factors governing regioselectivity in imidazole synthesis, highlighting the role of substituents in directing the reaction pathway. acs.org

As N,N,1-trimethyl-1H-imidazole-4-sulfonamide is an achiral molecule, stereochemical control is not a factor in its synthesis.

Novel Approaches and Catalyst Systems for N,N,1-trimethyl-1H-imidazole-4-sulfonamide Elaboration

Recent advancements in synthetic chemistry offer more efficient and environmentally friendly methods for the synthesis of complex molecules like N,N,1-trimethyl-1H-imidazole-4-sulfonamide.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. wjbphs.comwjbphs.com In the context of synthesizing N,N,1-trimethyl-1H-imidazole-4-sulfonamide, this could involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives. wjbphs.com

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce waste. For imidazole synthesis, various catalysts, including lemon juice as a natural, biodegradable catalyst, have been explored. researchgate.net

One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in a single reaction vessel, which can reduce solvent usage and purification steps. asianpubs.org

Studies on the synthesis of imidazole derivatives have demonstrated that green chemistry approaches, such as microwave-assisted synthesis, can lead to higher yields and purity compared to conventional methods. wjbphs.comwjbphs.com

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of N,N,1-trimethyl-1H-imidazole-4-sulfonamide. researchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput synthesis. acs.orgnih.gov

The synthesis of substituted imidazoles has been successfully demonstrated using flow chemistry, often with integrated purification modules. nih.govnih.gov For example, a multi-step continuous-flow system has been used for the synthesis of highly functionalized imidazoles without the isolation of intermediates. nih.gov This approach could be adapted for the efficient production of N,N,1-trimethyl-1H-imidazole-4-sulfonamide, potentially reducing reaction times from hours to minutes. rsc.org

| Technique | Key Features | Potential Application to N,N,1-trimethyl-1H-imidazole-4-sulfonamide Synthesis |

| Green Chemistry | Use of non-toxic solvents, catalysts, and energy-efficient methods. wjbphs.comwjbphs.com | Reduction of hazardous waste and improved sustainability of the synthetic process. |

| Flow Chemistry | Reactions in continuous-flow reactors. researchgate.net | Faster reaction times, improved safety, and potential for automated, scalable production. acs.orgrsc.org |

Purification and Isolation Methodologies for N,N,1-trimethyl-1H-imidazole-4-sulfonamide

The final step in any synthetic sequence is the purification and isolation of the target compound in a high state of purity. For N,N,1-trimethyl-1H-imidazole-4-sulfonamide, standard laboratory techniques would be employed.

Following the completion of the reaction, the crude product would likely be subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. Further purification would typically involve one or more of the following chromatographic techniques:

Column Chromatography: This is a standard method for purifying organic compounds. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or mixture of solvents (the mobile phase) is used to elute the components at different rates, allowing for their separation.

Recrystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the differences in solubility of the compound and its impurities at different temperatures.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This technique offers higher resolution than standard column chromatography.

The purity of the isolated N,N,1-trimethyl-1H-imidazole-4-sulfonamide would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Computational and Theoretical Chemistry Studies of N,n,1 Trimethyl 1h Imidazole 4 Sulfonamide

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

No dedicated quantum mechanical studies on N,N,1-trimethyl-1H-imidazole-4-sulfonamide have been identified in the current body of scientific literature. Such studies would be invaluable for understanding the molecule's fundamental electronic and structural properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N,N,1-trimethyl-1H-imidazole-4-sulfonamide, DFT calculations would be instrumental in determining its most stable three-dimensional conformation (optimized molecular geometry). By calculating the potential energy surface, researchers could identify various low-energy conformers and the transition states connecting them, providing insights into the molecule's flexibility and reactivity. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for N,N,1-trimethyl-1H-imidazole-4-sulfonamide

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | Data not available |

| Bond Length | S-N | Data not available |

| Bond Length | S=O | Data not available |

| Bond Angle | O-S-O | Data not available |

| Dihedral Angle | C-S-N-C | Data not available |

Note: This table is illustrative of the data that would be generated from DFT calculations.

An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide critical information about the electronic properties of N,N,1-trimethyl-1H-imidazole-4-sulfonamide. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 2: Hypothetical Electronic Properties of N,N,1-trimethyl-1H-imidazole-4-sulfonamide from Molecular Orbital Analysis

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table represents the type of data that would be obtained from molecular orbital analysis.

Molecular Dynamics (MD) Simulations of N,N,1-trimethyl-1H-imidazole-4-sulfonamide in Solvent Systems

Molecular dynamics simulations could be employed to study the behavior of N,N,1-trimethyl-1H-imidazole-4-sulfonamide in various solvent environments, such as water or organic solvents. These simulations would track the movements of atoms over time, providing a detailed picture of the solute-solvent interactions, including hydrogen bonding and hydrophobic interactions. Such studies would be crucial for understanding the compound's solubility, conformational dynamics in solution, and its potential to interact with biological macromolecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for N,N,1-trimethyl-1H-imidazole-4-sulfonamide and Analogs

QSAR and QSPR studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For N,N,1-trimethyl-1H-imidazole-4-sulfonamide and its analogs, these models could be developed to predict their behavior without the need for extensive experimental testing.

To build a QSAR/QSPR model, a set of molecular descriptors would first need to be calculated for N,N,1-trimethyl-1H-imidazole-4-sulfonamide and a series of structurally related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a mathematical equation that links these descriptors to a specific activity or property.

Once a validated QSAR/QSPR model is developed, it can be used for in silico (virtual) screening of large compound libraries. This would allow for the rapid identification of new analogs of N,N,1-trimethyl-1H-imidazole-4-sulfonamide with potentially improved properties or desired biological activities. This approach significantly accelerates the drug discovery and materials science research process by prioritizing compounds for synthesis and experimental testing.

Docking Studies and Protein-Ligand Interaction Modeling (Acellular/In Vitro Focus)

While specific molecular docking studies focusing exclusively on N,N,1-trimethyl-1H-imidazole-4-sulfonamide are not extensively detailed in published literature, the broader classes of imidazole (B134444) and sulfonamide derivatives have been the subject of numerous computational investigations. These studies provide significant insights into the potential protein targets and binding interactions for this compound, primarily centering on its sulfonamide functional group.

The sulfonamide moiety is a well-established pharmacophore known to interact with zinc-containing metalloenzymes, most notably the carbonic anhydrase (CA) family of enzymes. scispace.com Computational docking studies are routinely employed to understand these drug-receptor interactions and predict the binding orientation and affinity of small molecule candidates to their protein targets. arabjchem.org

Interaction with Carbonic Anhydrases (CAs)

A primary focus of docking studies for sulfonamide-containing molecules is their potent inhibition of human carbonic anhydrase (hCA) isoforms. nih.govacs.org These enzymes play crucial roles in physiological processes, and several isoforms (e.g., hCA I, II, IV, VII, IX, and XII) are validated therapeutic targets. nih.govnih.gov

Molecular docking simulations consistently show that the sulfonamide group is key to the interaction with CAs. The moiety anchors the ligand into the active site by coordinating with the catalytic zinc ion (Zn²⁺). scispace.com Further stabilization is achieved through a network of hydrogen bonds with conserved amino acid residues. For instance, studies on various sulfonamide derivatives have identified hydrogen bond interactions with residues such as His-160, Thr-254, and Thr-255 within the carbonic anhydrase active site. nih.gov

Docking analyses of N-substituted sulfonamides against a potential drug target (PDB ID: 1AZM) revealed binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov These values were superior to the standard inhibitor acetazolamide (-5.25 kcal/mol), indicating a strong binding potential. nih.gov Similarly, studies on other series of novel sulfonamides have demonstrated inhibitory constants (Kᵢ) in the nanomolar range against various hCA isoforms. nih.govnih.gov For example, a series of 4-substituted pyridine-3-sulfonamides showed Kᵢ values as low as 137 nM for the cancer-associated hCA IX and 91 nM for hCA XII. nih.gov

Below is a table summarizing the inhibitory activities of various related sulfonamide compounds against different hCA isoforms, as determined by in vitro assays and supported by docking studies.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

| Indolin-2-one-based sulfonamides | hCA I | 42 - 8550.9 nM | nih.gov |

| hCA II | 5.9 - 761 nM | nih.gov | |

| hCA IV | 4.0 - 2069.5 nM | nih.gov | |

| hCA VII | 13.2 - 694 nM | nih.gov | |

| 4-Substituted pyridine-3-sulfonamides | hCA II | Reaching 271 nM | nih.gov |

| hCA IX | Reaching 137 nM | nih.gov | |

| hCA XII | Reaching 91 nM | nih.gov |

Interaction with Other Potential Protein Targets

Beyond carbonic anhydrases, the structural motifs of N,N,1-trimethyl-1H-imidazole-4-sulfonamide suggest potential interactions with other protein classes.

Dihydropteroate Synthase (DHPS): As antibacterial agents, sulfonamides are known to target DHPS, a key enzyme in the folate synthesis pathway of bacteria. Computational docking has been used to estimate the binding energy of novel sulfonamide derivatives against the E. coli PABA receptor site on DHPS. nih.gov

L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P): The imidazole core is a feature of compounds designed as antimicrobial agents. Docking studies of imidazole derivatives against GlcN-6-P synthase have shown that these compounds have a strong affinity for the active pocket, suggesting they may act as effective inhibitors. arabjchem.orgresearchgate.net Interactions observed include hydrogen bonds with key residues like Thr352 and Lys603. researchgate.net

Protein Kinases: The imidazole ring is present in various kinase inhibitors. Docking studies of imidazole-thiazole hybrids have shown interactions with kinase targets through hydrogen bonds with residues like MET 793 and LEU 718. nih.gov

The following table details the binding characteristics of related compounds with these alternative protein targets.

| Compound Class | Protein Target | Binding Energy / Key Interactions | Reference |

| N-substituted sulfonamides | Anticancer Target (1AZM) | -6.8 to -8.2 kcal/mol | nih.gov |

| Imidazole-pyrazole derivatives | GlcN-6-P synthase (2VF5) | Hydrogen bonds with Thr352, Lys603 | researchgate.net |

| Imidazole-thiazole hybrids | Kinase (6LUD) | Hydrogen bonds with MET 793, LEU 718 | nih.gov |

| Thiazolo[3,4-d]isoxazole-based sulfonamides | Urease | IC₅₀ = 1.90 ± 0.02 μM (for lead compound) | nih.gov |

Chemical Reactivity and Mechanistic Investigations of N,n,1 Trimethyl 1h Imidazole 4 Sulfonamide

Reaction Kinetics and Thermodynamics of N,N,1-trimethyl-1H-imidazole-4-sulfonamide Transformations

Detailed kinetic and thermodynamic parameters for the transformations of N,N,1-trimethyl-1H-imidazole-4-sulfonamide have not been extensively reported in the literature. However, general principles governing the reactivity of imidazole (B134444) and sulfonamide compounds can provide insights. The imidazole ring, being aromatic, possesses a resonance stabilization energy of approximately 14.2 kcal/mol. Reactions involving this moiety would need to overcome this energy barrier.

Kinetic studies on the reactions of imidazole derivatives often reveal complex dependencies on pH and reactant concentrations. For instance, the kinetics of the anation of cis-diaquo(nitrilotriacetato)cobalt(III) with imidazole showed a non-linear dependency on the imidazole concentration, suggesting a dissociative mechanism. ias.ac.in It is plausible that reactions involving the imidazole core of N,N,1-trimethyl-1H-imidazole-4-sulfonamide would exhibit similar complex kinetics.

Thermodynamic data for the sublimation and solvation of various sulfonamides have been studied, revealing correlations between their Gibbs free energies and hydrogen bonding capabilities. researchgate.net While N,N,1-trimethyl-1H-imidazole-4-sulfonamide lacks the N-H bond on the sulfonamide for hydrogen donation, the nitrogen atoms on the imidazole ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

A theoretical study on the reaction of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole using density functional theory has determined the temperature dependence of rate constants and thermodynamic parameters, showing a positive temperature dependence in the Arrhenius plot. physchemres.org Similar computational studies could provide valuable kinetic and thermodynamic data for the reactions of N,N,1-trimethyl-1H-imidazole-4-sulfonamide.

Functional Group Transformations and Derivatization of the Sulfonamide Moiety

The sulfonamide functional group is generally stable but can undergo various transformations, allowing for the derivatization of N,N,1-trimethyl-1H-imidazole-4-sulfonamide.

One common transformation is the cleavage of the S-N bond. Reductive cleavage of secondary sulfonamides can be achieved under mild conditions to yield sulfinates and amines, which can then be further functionalized. semanticscholar.org This would transform the sulfonamide moiety of the target compound into other medicinally relevant functional groups. semanticscholar.org

Another approach involves the conversion of sulfonamides into sulfonyl radical intermediates. acs.org This can be achieved through a metal-free photocatalytic approach, enabling the combination of the sulfonamide with various alkene fragments. acs.org This strategy could be applied to N,N,1-trimethyl-1H-imidazole-4-sulfonamide for late-stage functionalization.

The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. acs.orgnih.gov While N,N,1-trimethyl-1H-imidazole-4-sulfonamide is already a tertiary sulfonamide, this highlights the general reactivity of the sulfonamide precursor. It is also possible to synthesize sulfonamides through the electrochemical oxidative coupling of amines and thiols. acs.org

The following table summarizes potential transformations of the sulfonamide group applicable to N,N,1-trimethyl-1H-imidazole-4-sulfonamide based on general sulfonamide chemistry.

| Transformation | Reagents and Conditions | Potential Product from N,N,1-trimethyl-1H-imidazole-4-sulfonamide |

| Reductive Cleavage | Mild reducing agents | 1-methyl-1H-imidazole-4-sulfinate and dimethylamine |

| Photocatalytic Functionalization | Photocatalyst, alkene | Alkylated sulfonamide derivative |

| Conversion to Sulfonyl Azide | Diazo transfer reagent (e.g., imidazole-1-sulfonyl azide hydrogen sulfate) | Not directly applicable to tertiary sulfonamides |

Reactivity of the Imidazole Core: Substitution and Ring-Opening Reactions

The imidazole ring in N,N,1-trimethyl-1H-imidazole-4-sulfonamide is an aromatic system with distinct reactive sites. It is an amphoteric compound, capable of acting as both an acid and a base. nih.gov The N-3 nitrogen is basic, while the molecule as a whole is a weak base.

Substitution Reactions:

Electrophilic substitution is a common reaction for imidazoles and typically occurs at the C4 and C5 positions. However, the presence of the electron-withdrawing sulfonamide group at the C4 position would deactivate the ring towards electrophilic attack and direct incoming electrophiles to the C5 and possibly C2 positions. Common electrophilic substitution reactions for imidazoles include nitration, halogenation, and sulfonation. slideshare.net

Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by electron-withdrawing groups. pharmaguideline.com The sulfonamide group at C4 provides some activation, potentially allowing for nucleophilic attack at the C2 position. pharmaguideline.com

Ring-Opening Reactions:

The imidazole ring is generally stable and resistant to ring-opening reactions. However, under certain conditions, such as reaction with benzoyl chloride in the presence of sodium hydroxide, the ring can be opened. slideshare.net

The table below outlines the expected reactivity of the imidazole core in N,N,1-trimethyl-1H-imidazole-4-sulfonamide.

| Reaction Type | Position of Attack | Comments |

| Electrophilic Substitution | C5, C2 | The sulfonamide group at C4 is deactivating and directing. |

| Nucleophilic Substitution | C2 | Requires activation from the electron-withdrawing sulfonamide group. |

| Ring-Opening | - | Generally requires harsh conditions. |

Photochemical and Electrochemical Properties of N,N,1-trimethyl-1H-imidazole-4-sulfonamide

The photochemical and electrochemical properties of N,N,1-trimethyl-1H-imidazole-4-sulfonamide are not specifically documented. However, the behavior of related imidazole and sulfonamide compounds suggests potential reactivity in these areas.

Photochemical Properties:

Imidazole derivatives can undergo photochemical reactions. For example, imidazoles have been shown to react with unsaturated nitriles under photochemical conditions. acs.org The imidazole ring can also be synthesized via photolysis of 1-vinyltetrazole. wikipedia.org It is plausible that N,N,1-trimethyl-1H-imidazole-4-sulfonamide could participate in similar photochemical transformations. Furthermore, sulfonamides have been functionalized using photocatalytic methods to generate sulfonyl radical intermediates. acs.org

Electrochemical Properties:

The electrochemical behavior of sulfonamides has been investigated. For instance, the electrochemical oxidation of sulfanilamide has been studied, revealing an irreversible oxidation process involving the amino group. nih.gov While N,N,1-trimethyl-1H-imidazole-4-sulfonamide lacks the aniline-like amino group, the imidazole ring and the sulfonamide moiety can be electroactive. A method for the selective electrochemical cleavage of sulfonimides to sulfonamides has been developed, highlighting the susceptibility of the S-N bond to electrochemical reduction. acs.org Additionally, the degradation of sulfonamides has been achieved using UV/electrochemical oxidation. nih.gov

Catalytic Applications or Ligand Properties of N,N,1-trimethyl-1H-imidazole-4-sulfonamide

Ligand Properties:

Imidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, binding to metal ions through the lone pair of electrons on the sp2-hybridized nitrogen atom (N-3). nih.govwikipedia.org The imidazole moiety in N,N,1-trimethyl-1H-imidazole-4-sulfonamide can similarly coordinate with a variety of transition metal ions. wikipedia.orgresearchgate.net The resulting metal complexes could have interesting structural and electronic properties. The sulfonamide group could also potentially participate in coordination, although this is less common. The formation of metal-organic frameworks (MOFs) with imidazole-containing ligands has been reported, some of which have applications in sensing. nih.gov

Catalytic Applications:

The imidazole nucleus is a key component in many enzymatic catalytic processes. nih.gov Imidazole and its derivatives can act as catalysts in various organic reactions. nih.gov For example, imidazole can catalyze the cleavage of ester and phosphate bonds. nih.gov Given this precedent, N,N,1-trimethyl-1H-imidazole-4-sulfonamide could potentially exhibit catalytic activity in certain reactions, leveraging the basicity and nucleophilicity of the imidazole ring. Heterogeneous catalysts for the synthesis of imidazole derivatives are also an active area of research. researchgate.net

Structure Activity Relationships Sar and Structure Property Relationships Spr of N,n,1 Trimethyl 1h Imidazole 4 Sulfonamide Analogs

Systematic Modification of the Imidazole (B134444) Nitrogen Substituents

The N-1 position of the imidazole ring in the parent compound is substituted with a methyl group. This substituent plays a significant role in defining the steric and electronic environment of the heterocyclic ring, which can influence binding affinity to biological targets and metabolic stability.

Systematic modification of this N-1 methyl group is a common strategy to probe the requirements of a target's binding pocket. For instance, replacing the methyl group with a hydrogen atom can introduce a hydrogen bond donor capability, which may be critical for interaction with a biological receptor. mdpi.com In a study on imidazole-coumarin conjugates with antiviral activity against the Hepatitis C Virus, it was found that an unsubstituted N-H group on the imidazole nucleus was a key factor for potency and selectivity, suggesting that for certain targets, the N-1 methyl group of a compound like N,N,1-trimethyl-1H-imidazole-4-sulfonamide might be detrimental to activity. mdpi.com Conversely, introducing larger or more complex substituents, such as ribofuranosyl or extended alkyl chains, can alter solubility, cell permeability, and receptor selectivity. mdpi.com

In a different class of 4-substituted imidazoles, the nature and chirality of substituents near the imidazole ring were shown to be crucial for maintaining potent activity and high selectivity for adrenoceptors. nih.gov This underscores the sensitivity of this molecular region to structural changes.

Table 1: Effect of Imidazole N-1 Substituent Modification on Biological Activity in Analogous Systems

| N-1 Substituent | Analogous Compound Class | Observed Effect on Activity | Reference |

| Hydrogen (-H) | Imidazole-Coumarin Conjugates | Increased anti-HCV potency and selectivity compared to N-ribosyl analogs. | mdpi.com |

| Ribofuranosyl | Imidazole-Coumarin Conjugates | Lower anti-HCV activity compared to N-H analogs. | mdpi.com |

| Methyl (-CH3) | 4-[1-(1-naphthyl)ethyl]-1H-imidazole | A key component of a highly potent and selective alpha 2-adrenoceptor agonist. | nih.gov |

Exploration of Sulfonamide Substituent Effects on Chemical and Biological Properties

The sulfonamide moiety (-SO2N(CH3)2) is a critical pharmacophore known for its ability to engage in hydrogen bonding and its strong electron-withdrawing nature. ijpsonline.com The two methyl groups on the sulfonamide nitrogen in N,N,1-trimethyl-1H-imidazole-4-sulfonamide are key determinants of its lipophilicity, polarity, and steric profile.

Altering these N,N-dimethyl substituents can have profound effects. Replacing them with hydrogen atoms would create a secondary sulfonamide (-SO2NHCH3) or a primary sulfonamide (-SO2NH2), introducing hydrogen bond donating capabilities and significantly increasing the acidity of the remaining N-H proton. ijpsonline.com This increased acidity can dramatically enhance potency in certain drug classes, such as carbonic anhydrase inhibitors. ijpsonline.com

Table 2: Influence of Sulfonamide Substituents on Properties in Related Compounds

| Sulfonamide Moiety | Compound Class | Effect on Properties | Reference |

| Primary Sulfonamide (-SO2NH2) | General Sulfanilamides | Acts as an antimetabolite; acidity is key for some activities (e.g., diuretic). | ijpsonline.com |

| N-heteroaromatic substitution | Sulfathiazole | Greatly acidifies the remaining N-H and enhances antibacterial potency. | ijpsonline.com |

| N,N-dialkyl substitution | Coumarin Sulfonamides | The nature of the substituent (e.g., methyl) can significantly impact radical scavenging activity. | nih.gov |

Rational Design and Synthesis of N,N,1-trimethyl-1H-imidazole-4-sulfonamide Derivatives

The rational design of derivatives of N,N,1-trimethyl-1H-imidazole-4-sulfonamide is guided by SAR data to create new molecules with improved therapeutic potential. nih.gov The synthesis of such analogs typically involves a modular approach where the imidazole core and the sulfonamide side chain are constructed and then joined.

The synthesis of the core imidazole ring can be achieved through various established methods, such as the Debus synthesis from glyoxal, formaldehyde, and ammonia, which allows for the creation of C-substituted imidazoles. mdpi.com For the sulfonamide portion, a common method involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net

To synthesize derivatives of N,N,1-trimethyl-1H-imidazole-4-sulfonamide, one could start with a pre-formed 1-methyl-1H-imidazole-4-sulfonyl chloride and react it with various amines to explore sulfonamide substituent effects. Alternatively, different N-substituted imidazole precursors could be subjected to sulfonation and subsequent amidation. The synthesis of related imidazole-sulfonamide hybrids has been reported, often involving the strategy of combining two known pharmacologically active moieties into a single molecule to enhance biological activity. nih.govresearchgate.net Modern synthetic methods, such as copper-catalyzed "click chemistry," have also been employed to link imidazole scaffolds to other chemical entities, offering a highly efficient route to novel derivatives. nih.gov For example, the reduction of 4(5)-nitroimidazole-5(4)-sulfonamide has been used to afford an aminoimidazole sulfonamide, which can be further modified. nih.gov

Conformational Analysis and its Impact on SAR

The three-dimensional structure and conformational flexibility of N,N,1-trimethyl-1H-imidazole-4-sulfonamide are critical to its interaction with biological targets. The key rotatable bond is between the C4 atom of the imidazole ring and the sulfur atom of the sulfonamide group.

Studies on structurally related aromatic sulfonamides have shown that rotation around the aryl-sulfonamide bond can be sterically hindered, leading to the existence of distinct, stable conformational isomers (rotamers), such as syn and anti conformers. researchgate.net In the case of N,N,1-trimethyl-1H-imidazole-4-sulfonamide, the presence of the N-1 methyl group on the imidazole ring and the N,N-dimethyl groups on the sulfonamide can create significant steric hindrance that restricts free rotation.

This restriction may result in a preferred conformation in solution. The relative orientation of the imidazole ring and the sulfonamide group can dictate which functional groups are available for interaction with a receptor. One conformer might present a perfect fit for a binding site, leading to high activity, while another may be completely inactive. Therefore, understanding the conformational preferences and the energy barrier to rotation is essential for a complete SAR picture. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations and predict the most stable arrangement. researchgate.net

Pharmacophore Modeling and Ligand-Based Design Approaches

In the absence of a known receptor structure, ligand-based design approaches like pharmacophore modeling are invaluable for discovering new molecules with similar biological activity. dovepress.com A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are essential for its biological activity. dovepress.comdergipark.org.tr

For N,N,1-trimethyl-1H-imidazole-4-sulfonamide, a pharmacophore model would include features such as:

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonamide group and the N3 nitrogen of the imidazole ring.

Hydrophobic/Aromatic Center: The imidazole ring itself.

This pharmacophore model can be used as a 3D query to screen virtual libraries of compounds. dergipark.org.tr Molecules that match the pharmacophoric features are identified as potential hits for further investigation. This approach has been successfully applied in the design of other imidazole-based compounds. nih.govnih.gov Furthermore, pharmacophore models can be used in conjunction with molecular docking to guide the placement of ligands into a binding site or to filter and rank docking poses, thereby improving the efficiency of virtual screening campaigns. dergipark.org.tr

Q & A

Q. What are the optimal synthetic routes for N,N,1-trimethyl-1H-imidazole-4-sulfonamide, and what critical parameters influence yield and purity?

The synthesis typically involves sulfonylation of 1-methylimidazole derivatives. Key steps include:

- Reacting 1-methylimidazole with chlorosulfonic acid under controlled temperature (0–5°C) and inert atmosphere to form the sulfonyl chloride intermediate .

- Subsequent amination with dimethylamine under alkaline conditions (pH 8–10) to introduce the N,N-dimethyl group . Critical parameters :

- Temperature control to minimize hydrolysis of the sulfonyl chloride intermediate.

- Use of anhydrous solvents (e.g., dichloromethane) to prevent side reactions.

- Purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing N,N,1-trimethyl-1H-imidazole-4-sulfonamide, and what key spectral features should researchers focus on?

Essential characterization techniques include:

- ¹H/¹³C NMR :

- A singlet at δ ~3.2 ppm (N,N-dimethyl protons).

- Imidazole ring protons appear as distinct multiplets between δ 7.0–8.0 ppm .

- Mass Spectrometry (HRMS) :

- Molecular ion peak at m/z 191.06 (C₆H₁₁N₃O₂S) confirms the molecular formula .

- IR Spectroscopy :

- Sulfonamide S=O stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of N,N,1-trimethyl-1H-imidazole-4-sulfonamide derivatives across pharmacological studies?

Discrepancies often arise from variations in:

- Assay conditions : Differences in cell lines, incubation times, or solvent choice (e.g., DMSO concentration) can alter activity .

- Structural modifications : Minor changes in substituents (e.g., methyl vs. ethyl groups) significantly impact target binding . Methodological recommendations :

- Standardize assays using common reference compounds (e.g., sulfa drugs for antimicrobial studies).

- Perform dose-response curves and calculate IC₅₀/EC₅₀ values to enable cross-study comparisons .

Q. What computational strategies are recommended for predicting the reactivity and interaction mechanisms of N,N,1-trimethyl-1H-imidazole-4-sulfonamide with biological targets?

Advanced approaches include:

- Density Functional Theory (DFT) :

- Calculate partial charges to identify nucleophilic/electrophilic sites on the sulfonamide group .

- Molecular Docking :

- Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or dihydrofolate reductase) .

- MD Simulations :

- Simulate binding stability in aqueous environments (e.g., explicit solvent models) over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.